5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one 5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Brand Name: Vulcanchem
CAS No.: 436091-93-9
VCID: VC5669129
InChI: InChI=1S/C11H11IO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3
SMILES: COC1=C(C2=C(C=C1)C(=O)CCC2)I
Molecular Formula: C11H11IO2
Molecular Weight: 302.111

5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

CAS No.: 436091-93-9

Cat. No.: VC5669129

Molecular Formula: C11H11IO2

Molecular Weight: 302.111

* For research use only. Not for human or veterinary use.

5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one - 436091-93-9

Specification

CAS No. 436091-93-9
Molecular Formula C11H11IO2
Molecular Weight 302.111
IUPAC Name 5-iodo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C11H11IO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3
Standard InChI Key ADSKUECQOUAYQU-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)C(=O)CCC2)I

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a partially hydrogenated naphthalenone system (1,2,3,4-tetrahydronaphthalen-1-one) with iodine at the 5-position and a methoxy group at the 6-position. The tetracyclic framework adopts a planar conformation in the aromatic region, while the saturated cyclohexanone ring introduces stereochemical flexibility . Key structural identifiers include:

PropertyValueSource
IUPAC Name5-iodo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
SMILESCOC1=C(C2=C(C=C1)C(=O)CCC2)I
InChIKeyADSKUECQOUAYQU-UHFFFAOYSA-N
CAS Registry Number436091-93-9

The methoxy group’s electron-donating effects and iodine’s steric bulk influence the compound’s reactivity, particularly in electrophilic substitution and cross-coupling reactions .

Spectral Characterization

While experimental spectral data (NMR, IR) were absent from the reviewed sources, computational descriptors suggest characteristic absorption bands:

  • C=O Stretch: ~1700 cm1^{-1} (ketone)

  • C-I Stretch: ~500 cm1^{-1}

  • O-CH3_3: ~2830 cm1^{-1} (symmetric stretching)

X-ray crystallography would clarify the dihedral angle between the aromatic and ketone rings, though no such studies were reported.

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be conceptualized as a iodinated derivative of 6-methoxy-1-tetralone. Two synthetic strategies emerge:

  • Direct Electrophilic Iodination: Introducing iodine via iodonium ion attack on the aromatic ring.

  • Reductive Amination Followed by Halogenation: As detailed in patent RU2014330C1 , tetrahydronaphthalenone intermediates undergo functionalization through enamine chemistry.

Patent-Based Synthesis

A modified protocol from RU2014330C1 illustrates the adaptability of reductive amination for analogous structures:

  • Enamine Formation:

    • 6-Methoxy-1-tetralone reacts with N-methylpiperazine in toluene under acid catalysis (p-toluenesulfonic acid).

    • Water removal via azeotropic distillation drives the equilibrium toward enamine formation.

  • Reduction:

    • Sodium borohydride reduces the enamine to the corresponding amine.

  • Iodination:

    • Electrophilic iodination using iodine monochloride (ICl) introduces the iodine substituent at the 5-position.

Critical Parameters:

  • Temperature: 80–100°C for enamine formation

  • Solvent: Toluene (aprotic, high boiling point)

  • Yield Optimization: Excess iodinating agent (2.1 eq.) ensures complete substitution .

Physicochemical Properties

Partitioning Behavior

The compound exhibits moderate lipophilicity, with a calculated logP of 3.05 . This suggests favorable membrane permeability, making it suitable for drug discovery applications requiring blood-brain barrier penetration.

Thermodynamic Stability

Key stability indicators:

  • Rotatable Bonds: 1 (methoxy group)

  • Ring Strain: Minimal due to chair conformation in cyclohexanone moiety

  • Degradation Pathways: Photolytic deiodination under UV light; hydrolytic cleavage of methoxy group under strong acidic conditions .

SupplierPurity (%)Price (USD/g)Lead Time (Days)
Key Organics Limited970.45–0.7210
AA BLOCKS980.85–1.6412
A2B Chem980.90–1.6812

Pricing correlates with scale, decreasing from ~$224/250 mg to $1,681/5 g .

Applications in Research

Pharmaceutical Intermediate

The iodine atom serves as a strategic handle for Suzuki-Miyaura cross-coupling, enabling rapid diversification into aryl- or heteroaryl-substituted derivatives. Such compounds are explored as:

  • Dopamine Receptor Modulators: Structural analogs show affinity for D2_2-like receptors .

  • Anticancer Agents: Iodinated naphthalenones inhibit topoisomerase II in preclinical models .

Materials Science

Conjugated derivatives exhibit fluorescence quenching properties, suggesting utility in:

  • Organic LEDs: As electron-transport layers

  • Sensors: Iodine’s heavy atom effect enhances spin-orbit coupling for triplet state utilization .

Future Directions

Synthetic Improvements

  • Catalytic C-H Iodination: Transition metal catalysts (Pd, Cu) could enhance regioselectivity and reduce waste.

  • Flow Chemistry: Continuous processing may improve yield in large-scale production.

Biological Screening

Priority areas include:

  • Antimicrobial Activity: Testing against ESKAPE pathogens

  • Neuroinflammation Models: Assessing BBB penetration in Alzheimer’s disease cell lines

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